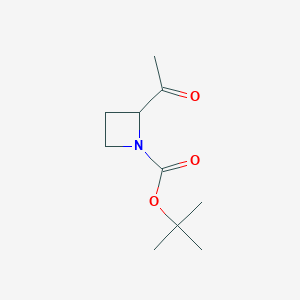

Tert-butyl 2-acetylazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-acetylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)8-5-6-11(8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYQIFODBYTPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Acetylazetidine 1 Carboxylate

Precursor Synthesis Strategies for Substituted Azetidine (B1206935) Rings

The construction of the core azetidine structure is a critical first step. Various methodologies have been developed to synthesize substituted azetidine rings, with a particular focus on creating versatile intermediates that can be further functionalized.

Synthesis of 1-Boc-3-azetidinone and Related Intermediates

1-Boc-3-azetidinone serves as a key intermediate for the synthesis of a variety of substituted azetidines. A common and effective method for its preparation involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

One established oxidation protocol utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-based system. In a typical procedure, tert-butyl 3-hydroxyazetidine-1-carboxylate is treated with TEMPO and a co-oxidant such as sodium hypochlorite (NaClO) in the presence of potassium bromide (KBr) in a biphasic solvent system, such as dichloromethane (CH2Cl2) and water. This method provides a green and cost-effective route to 1-Boc-3-azetidinone. nih.gov

| Reactant | Reagents | Solvent | Product |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO, KBr, KHCO3 | CH2Cl2/Water | 1-Boc-3-azetidinone |

| 1-benzylazetidin-3-ol | 5% Pd/C, H2, then (Boc)2O | THF | 1-Boc-3-azetidinone |

An alternative strategy involves the use of milder oxidizing agents. The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or degradation of the strained azetidine ring.

Preparation of Tert-butyl 3-hydroxyazetidine-1-carboxylate

The precursor alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, is itself synthesized through various routes. A frequently employed method starts from 1-benzylazetidin-3-ol. The benzyl protecting group is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The resulting azetidin-3-ol is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) to yield the desired product. nih.gov

| Starting Material | Reagents | Product |

| 1-benzylazetidin-3-ol | 1. 5% Pd/C, H2; 2. (Boc)2O | tert-Butyl 3-hydroxyazetidine-1-carboxylate |

Installation of the 2-Acetyl Group

With the azetidine ring in place, the next critical step is the introduction of the acetyl group at the C2 position. This transformation requires precise control to achieve the desired regioselectivity.

Methodologies for Acetyl Group Introduction at the Azetidine C2 Position

Direct acylation at the C2 position of a pre-formed N-Boc-azetidine can be challenging due to the electron-withdrawing nature of the Boc group, which can reduce the nucleophilicity of the ring. However, strategies involving the deprotonation of the C2 position followed by quenching with an acetylating agent can be employed. This approach often requires the use of a strong base and careful temperature control to manage the stability of the resulting anion.

Another conceptual approach involves the functionalization of a precursor with a suitable leaving group at the C2 position, followed by a substitution reaction with an acetyl nucleophile. However, the synthesis of such precursors can be complex.

Utilization of Organometallic Reagents in Carbonyl Group Formation

A more general and highly chemoselective method for the synthesis of ketones from N-acylazetidines involves the addition of organometallic reagents. This approach leverages the increased reactivity of the amide bond within the strained four-membered ring. The reaction proceeds through a stable tetrahedral intermediate, which upon workup, collapses to the ketone product. This method has been shown to be effective even with a large excess of the nucleophilic organometallic reagent, highlighting its high selectivity for ketone formation over further reaction to a tertiary alcohol.

While this method is typically applied to N-acylazetidines, a similar principle could be adapted for the synthesis of tert-butyl 2-acetylazetidine-1-carboxylate. For instance, starting from a suitable N-Boc-azetidine-2-carboxylic acid derivative, conversion to a Weinreb amide followed by reaction with an organometallic reagent like methylmagnesium bromide or methyllithium would be a plausible route to install the acetyl group.

Enantioselective Synthesis Approaches for Tert-butyl (S)-2-acetylazetidine-1-carboxylate and (2R)-2-acetylazetidine-1-carboxylate

The development of enantioselective methods is crucial for accessing the individual (S) and (R) enantiomers of the target compound, which are often required for pharmaceutical applications.

A general and scalable approach to chiral C2-substituted monocyclic azetidines has been developed utilizing chiral tert-butanesulfinamides as chiral auxiliaries. This method starts from readily available achiral starting materials. The key steps involve the condensation of a 1,3-bielectrophile with a chiral tert-butanesulfinamide to form a sulfinimine, followed by organometallic addition and intramolecular cyclization. The diastereomeric products can be separated, and subsequent cleavage of the sulfinamide auxiliary provides the enantioenriched C2-substituted azetidine. By selecting either the (R)- or (S)-sulfinamide, both enantiomers of the final product can be accessed. acs.org This methodology provides a versatile platform that could be adapted for the synthesis of tert-butyl (S)- and (R)-2-acetylazetidine-1-carboxylate by employing an appropriate organometallic reagent to introduce the acetyl functionality or a precursor thereof.

Another powerful strategy for the enantioselective synthesis of functionalized azetidines involves the copper-catalyzed difunctionalization of azetines. For example, the highly enantioselective boryl allylation of azetines allows for the installation of two versatile functional groups at the C2 and C3 positions with excellent control of stereochemistry. nih.gov While this specific reaction does not directly yield a 2-acetyl group, the resulting boryl and allyl functionalities can be further manipulated to introduce the desired acetyl group, demonstrating the potential of modern catalytic methods to access complex chiral azetidines.

Green Chemistry Principles in Azetidine Synthesis (General relevance to compound synthesis)

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance sustainability. In the context of synthesizing this compound, several of the twelve principles of green chemistry can be strategically implemented.

Prevention of Waste: The ideal synthesis would be designed to generate minimal waste. This can be achieved by maximizing atom economy, which is the measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The choice of solvents significantly influences the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions, facilitated by techniques like ball milling, can also be explored.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy usage.

Use of Renewable Feedstocks: While not always feasible for complex molecules, starting from renewable resources is a key aspect of green chemistry. For azetidine synthesis, exploring bio-based starting materials could be a long-term goal.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled and reused. For instance, in the potential cross-coupling step for the synthesis of the target compound, a highly efficient and recyclable catalyst would be a green choice.

Designing for Degradation: While primarily relevant for the final product's lifecycle, designing synthetic intermediates that are biodegradable can also contribute to a greener process.

By consciously applying these principles throughout the synthetic design, the environmental impact of producing this compound can be significantly reduced.

Scalable Synthesis and Process Optimization Considerations

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of this compound, a scalable process would necessitate a robust and reproducible synthetic methodology.

Route Selection: The chosen synthetic route must be amenable to large-scale production. This often means avoiding hazardous reagents, such as pyrophoric organolithium compounds, if safer alternatives are available. Reactions that require cryogenic temperatures or high pressures can also be challenging and costly to implement on a large scale.

Process Optimization: Each step of the synthesis must be thoroughly optimized. This includes a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize byproduct formation. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently optimize multiple variables simultaneously.

Purification: Purification methods must be scalable. While chromatography is a common technique in the laboratory, it is often not practical for large-scale production. Crystallization, distillation, and extraction are preferred methods for purifying large quantities of material. The synthesis of a crystalline intermediate of tert-butyl azetidine-2-carboxylate by using a benzhydryl ester has been shown to facilitate purification by crystallization scientific.net.

Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate any potential safety risks associated with the process. This includes understanding the thermal stability of reactants and intermediates and ensuring adequate measures are in place to control exotherms.

Continuous Flow Chemistry: For certain reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors provide better control over reaction parameters and can allow for the safe handling of hazardous intermediates.

By addressing these considerations, a synthetic route for this compound can be developed that is not only efficient in the laboratory but also robust and economical for large-scale production.

Data Tables

Table 1: Plausible Synthetic Intermediates and Reagents

| Intermediate/Reagent | Structure | Role in Synthesis |

|---|---|---|

| γ-Butyrolactone |  |

Starting material for azetidine ring construction |

| Tert-butyl azetidine-2-carboxylate |  |

Key intermediate with the azetidine core |

| N,O-Dimethylhydroxylamine |  |

Forms a Weinreb amide for ketone synthesis |

| Methylmagnesium bromide |  |

Organometallic reagent for acetyl group addition |

| Lithium diisopropylamide (LDA) |  |

Strong base for α-deprotonation |

Table 2: Comparison of Potential Acetylation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Weinreb Amide Route | N,O-Dimethylhydroxylamine, Grignard reagent | High yielding, minimizes over-addition | Requires an additional step to form the amide |

| α-Deprotonation/Acylation | LDA, Acetyl chloride | Direct functionalization of the azetidine ring | Requires cryogenic temperatures, potential for side reactions |

Chemical Reactivity and Transformations of Tert Butyl 2 Acetylazetidine 1 Carboxylate

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely influenced by its considerable ring strain, which, while less than that of aziridines, is a significant driving force for reactions that lead to ring cleavage. The electron-withdrawing nature of the N-Boc (tert-butoxycarbonyl) group modifies the ring's reactivity, particularly towards nucleophiles.

The strained four-membered ring of azetidines can undergo nucleophilic ring-opening reactions, a process often facilitated by the use of Lewis acids. These reactions typically proceed via an SN2-type pathway. For an unsymmetrically substituted azetidine like tert-butyl 2-acetylazetidine-1-carboxylate, the regioselectivity of the nucleophilic attack is a critical consideration. The presence of the 2-acetyl group, an electron-withdrawing substituent, makes the adjacent C2 carbon atom more electrophilic and susceptible to attack.

Activation of the N-Boc group with a Lewis acid enhances the electrophilicity of the ring carbons, promoting cleavage of the C-N bond. Nucleophiles will preferentially attack the C2 position due to the stabilizing effect of the acetyl group on the transition state or any potential intermediate. This regioselectivity is electronically controlled, leading to the cleavage of the N1-C2 bond.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidines

| Azetidine Substituent at C2 | Activating Agent | Nucleophile | Predominant Site of Attack |

|---|---|---|---|

| Aryl | Lewis Acid (e.g., BF₃·OEt₂) | Alcohols | C2 |

| Acyl (as in the title compound) | Lewis Acid | Various Nucleophiles | C2 (Predicted) |

This table illustrates general regioselectivity trends based on substituent effects.

Azetidines can serve as precursors to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. The generation of an azomethine ylide from an azetidine typically involves the thermal or photochemical electrocyclic ring-opening of the corresponding aziridine, but they can also be formed from N-substituted heterocycles. For an azetidine like the title compound, formation of an analogous ylide structure could potentially be achieved, which would then participate in [3+2] cycloadditions with various dipolarophiles.

These cycloadditions are powerful tools for constructing complex, highly substituted polycyclic amine frameworks. nih.gov The reaction of an in situ generated azomethine ylide with an alkene or alkyne dipolarophile would lead to the formation of a five-membered heterocyclic ring fused to the original azetidine backbone or as part of a more complex scaffold. The stereospecificity of these reactions enables the creation of multiple new stereogenic centers with a high degree of control. nih.gov

Another relevant class of cycloadditions is the [2+2] photocycloaddition, known as the aza Paternò–Büchi reaction. This reaction occurs between an imine and an alkene to form a functionalized azetidine. rsc.org While this is a method for azetidine synthesis rather than a reaction of a pre-formed azetidine, it highlights the photochemical reactivity associated with the C=N bond functionality that can be related to azetidine chemistry.

The azetidine ring, particularly when N-protected, can act as an electrophile. For instance, the creation of an exocyclic double bond, as in methyl 2-(N-Boc-azetidin-3-ylidene)acetate, renders the β-carbon electrophilic and susceptible to aza-Michael addition reactions. In a similar vein, if this compound were converted to an α,β-unsaturated ketone derivative, it would readily undergo conjugate addition with various nucleophiles.

In a study involving methyl 2-(N-Boc-azetidin-3-ylidene)acetate, various NH-heterocycles were added via aza-Michael addition in the presence of a base like DBU, leading to 3-substituted azetidine derivatives. nih.gov This demonstrates the capacity of the azetidine scaffold to support electrophilic centers that can be targeted by nucleophiles without necessarily inducing ring-opening.

Transformations of the 2-Acetyl Moiety

The 2-acetyl group is a key functional handle that allows for a diverse range of chemical transformations independent of the azetidine ring's reactivity.

The carbonyl group of the acetyl moiety can undergo standard ketone reactions.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the diastereoselectivity of the resulting alcohol. For example, N-heterocyclic carbene (NHC) boranes, in the presence of acetic acid, are effective for the reduction of ketones. beilstein-journals.org Chelation-controlled reductions, using Lewis acids in combination with complex borohydrides, can provide high levels of diastereoselectivity by organizing the substrate in a rigid transition state. researchgate.net

Addition Reactions: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form tertiary alcohols. This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups, further functionalizing the molecule.

Table 2: Potential Transformations at the Carbonyl Group

| Reagent | Reaction Type | Product |

|---|---|---|

| NaBH₄, MeOH | Reduction | Tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate |

| CH₃MgBr, then H₃O⁺ | Grignard Addition | Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate |

The α-protons on the methyl group of the acetyl moiety are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a powerful intermediate for forming new carbon-carbon and carbon-heteroatom bonds at the α-position.

Enolate Formation: The choice of base and reaction conditions can, in principle, control the formation of kinetic versus thermodynamic enolates, although for a terminal acetyl group, only one enolate is possible. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to generate lithium enolates quantitatively. bham.ac.uk

Reactions of the Enolate: Once formed, the enolate can react with a variety of electrophiles. This umpolung strategy, where the normally electrophilic α-carbon is converted into a nucleophile, is a cornerstone of organic synthesis. springernature.com

Alkylation: Reaction with alkyl halides introduces new alkyl chains.

Halogenation: Treatment with reagents like N-bromosuccinimide (NBS) or molecular halogens yields α-haloketones, which are themselves versatile synthetic intermediates. nih.gov

Aldol (B89426) Addition: The enolate can add to aldehydes or ketones to form β-hydroxy ketones, a reaction that can be controlled to produce specific diastereomers. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aziridine |

| Tert-butyl 2-(1-hydroxyethyl)azetidine-1-carboxylate |

| Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate |

| Lithium diisopropylamide (LDA) |

Chemistry of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic conditions. chemistrysteps.comwikipedia.org

The most common method for the removal of the Boc group is treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.comfishersci.co.uk The deprotection mechanism proceeds through several key steps:

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the carbamate. commonorganicchemistry.commasterorganicchemistry.com

Formation of a Carbamic Acid: This is followed by the loss of the stable tert-butyl cation, which results in the formation of a carbamic acid intermediate. commonorganicchemistry.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. commonorganicchemistry.commasterorganicchemistry.com

Amine Salt Formation: Under the acidic conditions, the liberated amine is protonated to form the corresponding salt. commonorganicchemistry.com

The stability of the tert-butyl carbocation is a key factor that facilitates the cleavage of the Boc group. chemistrysteps.com This carbocation can be trapped by nucleophiles or can undergo elimination to form isobutylene gas. commonorganicchemistry.com

Alternative, milder methods for Boc deprotection have also been developed, including the use of Lewis acids, thermal conditions, and specific reagents like oxalyl chloride in methanol. acsgcipr.orgrsc.orgacs.org

The Boc group is known for its stability towards most nucleophiles and bases, which allows for selective transformations at other functional groups within a molecule. organic-chemistry.org This property is crucial in multi-step syntheses where orthogonal protection strategies are required. For instance, the Boc group is stable under conditions used to remove other protecting groups like the Fmoc group, which is base-labile. organic-chemistry.org

Selective deprotection of the Boc group in the presence of other acid-sensitive functionalities can often be achieved due to the high sensitivity of the Boc group to acid. acsgcipr.org However, a potential side reaction during acidic deprotection is the alkylation of nucleophilic sites within the substrate by the liberated tert-butyl cation. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture. organic-chemistry.org

The following table summarizes common reagents and conditions for Boc deprotection:

| Reagent/Condition | Description |

| Trifluoroacetic acid (TFA) | A strong acid commonly used for efficient Boc removal. masterorganicchemistry.com |

| Hydrochloric acid (HCl) | Another strong acid used for Boc deprotection, often in solvents like methanol or dioxane. wikipedia.orgfishersci.co.uk |

| Lewis Acids (e.g., AlCl3) | Can be used for selective cleavage of the Boc group. wikipedia.org |

| Thermal Deprotection | High temperatures can also effect the removal of the Boc group. acs.orgyoutube.com |

| Oxalyl chloride/Methanol | A mild method for selective N-Boc deprotection. rsc.org |

Oxidation Reactions of the Compound

The this compound molecule contains a ketone functional group (the acetyl group) which can potentially undergo oxidation reactions, although ketones are generally resistant to oxidation compared to aldehydes. The Boc protecting group is generally stable towards oxidation. researchgate.net

It is important to note that the azetidine ring itself could be susceptible to oxidation under certain conditions, potentially leading to ring-opening or other transformations. However, the primary site of interest for oxidation on this molecule, from a synthetic utility perspective, would likely be the acetyl group, though this would require specific and potentially harsh conditions.

Mechanistic Studies and Computational Chemistry Applications

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis Pathways

The synthesis of the azetidine ring, the core structure of Tert-butyl 2-acetylazetidine-1-carboxylate, is achieved through various sophisticated reaction pathways. The elucidation of these mechanisms is critical for controlling reaction outcomes and optimizing synthesis. Key pathways include cycloadditions, intramolecular cyclizations, and rearrangements, each with distinct mechanistic features.

One of the most direct routes to the azetidine core is the [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò-Büchi reaction. adelaide.edu.au Mechanistic studies, often supported by computational models, suggest that this reaction can proceed through different excited states of the imine, which may relax via isomerization, posing a challenge to efficient cycloaddition. adelaide.edu.au The reaction can be initiated by visible light with a photocatalyst, proceeding through a triplet energy transfer mechanism. researchgate.net

Another significant pathway is the intramolecular cyclization of haloamines or epoxy amines. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to functionalized azetidines. researchgate.net Mechanistic investigations into this reaction highlight the crucial role of the catalyst and substrate geometry in directing the ring closure to form the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.net

Finally, rearrangement reactions , such as the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes, can lead to azetidine derivatives through a cascade of events including nih.govnih.gov-rearrangement and 4π-electrocyclization. nih.gov Mechanistic studies reveal that these complex transformations can be influenced by substituents and co-catalysts, which can switch the reaction pathway to yield different heterocyclic products. nih.gov

Theoretical Investigations of Azetidine Ring Conformations and Stereochemistry

The four-membered azetidine ring is not planar but exists in a "puckered" conformation to alleviate ring strain. The degree of this pucker and the preferred orientation of substituents are key aspects of its stereochemistry, which are extensively studied using theoretical and computational methods.

Computational studies, for example, have explored how substituents influence the conformational behavior of the azetidine ring. The introduction of a fluorine atom can significantly alter the ring pucker due to electrostatic and hyperconjugative effects. Calculations on fluorinated azetidines have shown that the ring prefers a pucker that maximizes the distance between the electronegative fluorine and the nitrogen lone pair to minimize repulsion.

For a molecule like this compound, two main factors dictate its conformation:

The N-Boc (tert-butoxycarbonyl) group: The bulky Boc group influences the puckering of the ring and also exhibits restricted rotation around the N-C(O) bond, leading to distinct conformers. Computational studies on related N-Boc heterocycles, such as piperidine, have been used to investigate the energetic barriers and preferred geometries associated with the Boc group.

The 2-acetyl group: This substituent can exist in a pseudo-axial or pseudo-equatorial position relative to the puckered ring. The most stable conformation will be the one that minimizes steric hindrance between the acetyl group, the Boc group, and the ring hydrogens.

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an experimental technique used to probe these conformational dynamics. By analyzing changes in NMR spectra at different temperatures, it is possible to deduce the energy barriers between different puckered conformations and determine the preferred orientation of substituents.

The stereochemistry of azetidine synthesis, particularly in cycloaddition reactions, is also a subject of theoretical investigation. The facial selectivity of the approach of the reacting partners determines the relative stereochemistry of the substituents on the newly formed ring, a feature that can be predicted and rationalized using frontier molecular orbital (FMO) theory and transition state modeling.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Intermediate Characterization

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of reaction mechanisms in azetidine synthesis. It allows for the mapping of potential energy surfaces, which helps in identifying the most plausible reaction pathways by comparing the activation energies of competing routes.

Reaction Pathway Analysis: DFT calculations are frequently employed to rationalize the chemo-, regio-, and stereoselectivity observed in azetidine-forming reactions. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT was used to calculate the energy profiles for the transition states leading to either the four-membered azetidine (via C3-selective aminolysis) or the five-membered pyrrolidine (via C4-selective aminolysis). researchgate.net The calculations showed that for cis-epoxy amines, the transition state leading to the azetidine is significantly lower in energy, consistent with experimental results. researchgate.net

Similarly, in the radical cyclization of ynamides, DFT calculations demonstrated that the 4-exo-dig pathway to form azetidines is kinetically favored over the alternative 5-endo-dig pathway, explaining the observed product distribution. nih.gov

Intermediate and Transition State Characterization: DFT is also crucial for characterizing the structure and stability of transient species such as reaction intermediates and transition states. In the enzymatic synthesis of azetidine-2-carboxylic acid, DFT cluster models of the enzyme's active site were constructed to model the transition state of the intramolecular SN2 cyclization. These models helped to elucidate the role of specific amino acid residues in catalyzing the reaction.

In the context of lithiated azetidines, which are key intermediates for further functionalization, DFT calculations have been used to understand their structure, stability, and the dynamics of inversion at the carbanionic center. These studies have provided insights into the configurational stability of these intermediates, which is crucial for controlling the stereochemical outcome of subsequent reactions.

The table below summarizes the application of DFT in analyzing different azetidine synthesis pathways.

| Reaction Type | DFT Application | Insights Gained |

| Catalyzed Intramolecular Aminolysis | Calculation of transition state energies for competing pathways (azetidine vs. pyrrolidine formation). researchgate.net | Rationalization of observed regioselectivity; confirmation that azetidine formation is kinetically controlled. researchgate.net |

| Radical Cyclization | Comparison of activation barriers for 4-exo-dig vs. 5-endo-dig cyclization. nih.gov | Explanation for the preferential formation of the four-membered ring despite Baldwin's rules favoring 5-endo cyclization. nih.gov |

| Enzymatic Synthesis | Modeling of the active site and transition state structure. | Elucidation of the catalytic mechanism and the role of active site residues in transition state stabilization. |

| Asymmetric Lithiation | Calculation of the structure and energy of diastereomeric lithiated intermediates. | Understanding the configurational stability and dynamic behavior of key synthetic intermediates. |

Kinetic Studies of Chemical Transformations Involving Azetidine Systems

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions involving azetidines. These studies are essential for understanding reaction dynamics, optimizing conditions, and assessing the stability of the azetidine ring. Both experimental and computational methods are employed to investigate the kinetics of azetidine formation and subsequent transformations, such as ring-opening reactions.

One area of focus is the kinetic stability of the azetidine ring, which is susceptible to ring-opening due to its inherent strain. An acid-mediated intramolecular ring-opening decomposition of N-substituted azetidines has been studied kinetically. The reaction half-lives (T₁/₂) were measured under acidic conditions (pH 1.8) to quantify the stability of various analogs. The data revealed that stability is highly dependent on the molecular structure, including the nature of the N-substituent and the length of the linker to a nucleophilic group.

The table below presents kinetic data for the decomposition of several N-aryl azetidines, illustrating the impact of structural modifications on the reaction rate.

| Compound | Structural Modification | T₁/₂ (hours) at pH 1.8 |

| 1 | N-(3-pyridyl), methylene (B1212753) linker | 2.5 |

| 4 | N-phenyl, methylene linker | 0.2 |

| 7 | N-(3-pyridyl), pyrrolidine ring | > 48 |

| 8 | N-(3-pyridyl), ethylene (B1197577) linker | 10 |

| 9 | N-(3-pyridyl), propylene (B89431) linker | 46 |

Data sourced from studies on aryl azetidine decomposition.

These kinetic results demonstrate that replacing the strained azetidine with a five-membered pyrrolidine ring (Compound 7) dramatically increases stability. Furthermore, increasing the linker length between the azetidine and the attacking amide group (Compounds 8 and 9) significantly slows the rate of decomposition, confirming the intramolecular nature of the reaction.

Kinetic studies also extend to the formation of azetidines. Computational analysis of competing reaction pathways, such as the 4-exo-dig versus 5-endo-dig radical cyclization, reveals that the formation of the azetidine ring is often the kinetically favored pathway, even if the resulting product is thermodynamically less stable than an alternative (e.g., a pyrrolidine). nih.gov This kinetic control is governed by the lower activation energy barrier for the azetidine-forming transition state.

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can profoundly influence the kinetics and mechanism of chemical reactions, and the synthesis of azetidines is no exception. Solvents can affect reaction rates, yields, and selectivities by stabilizing or destabilizing reactants, intermediates, transition states, and products to different extents.

In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, a solvent screen was performed to optimize the synthesis of azetidines. The results, summarized below, show a clear dependence of reaction outcome on the solvent.

| Solvent | Boiling Point (°C) | Yield of Azetidine (%) | Selectivity (Azetidine:Pyrrolidine) |

| 1,2-Dichloroethane (DCE) | 84 | 81 | >20:1 |

| Benzene (PhH) | 80 | 78 | 13:1 |

| Acetonitrile (MeCN) | 82 | Incomplete Reaction | >20:1 |

| Tetrahydrofuran (THF) | 66 | Incomplete Reaction | >20:1 |

Data adapted from studies on La(OTf)₃-catalyzed aminolysis. nih.gov

While coordinative solvents like acetonitrile and THF provided high selectivity, the reactions did not proceed to completion, likely due to coordination of the solvent to the Lewis acidic catalyst, thereby inhibiting its activity. nih.gov 1,2-Dichloroethane (DCE) was found to be the optimal solvent, providing both high yield and excellent selectivity. nih.gov The lower selectivity in benzene suggests that the solvent can influence the energy difference between the competing transition states. nih.gov

Solvent polarity also plays a critical role. For reactions that proceed through polar or charged intermediates, such as zwitterions in some cycloaddition pathways, polar solvents can stabilize these species and the corresponding transition states, thereby accelerating the reaction. Conversely, for concerted reactions with nonpolar transition states, a change to a more polar solvent may have little effect or could even slow the rate.

In some cases, the solvent can directly participate in the reaction mechanism. For example, in the reduction of certain azetidin-2-ones, refluxing in nucleophilic solvents like ethanol or methanol led to a mixture of the desired azetidine and a ring-opened 3-alkoxyazetidine side product. Switching to a less nucleophilic solvent, isopropanol, suppressed this side reaction and afforded the desired product exclusively. Furthermore, in studies of nitrogen inversion within the azetidine ring, hydroxylic solvents were found to decrease the rate of inversion by forming hydrogen bonds with the nitrogen atom, which stabilizes the individual puckered conformations.

Article on this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is insufficient specific, verifiable information available in the public domain to generate a detailed article on "this compound" that adheres to the requested outline.

The search for its specific applications in the synthesis of complex organic molecules, its use as a scaffold for novel heterocycles, its role as an intermediate in total synthesis, or its application in building blocks for pharmaceutical scaffolds did not yield relevant research findings.

The available literature extensively covers related compounds, most notably:

(S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid: This is the direct carboxylic acid precursor to the target compound. It is a well-documented and commercially available reagent, primarily utilized as a non-natural amino acid and a proline analog in peptide synthesis.

3-Substituted Azetidines: A significant body of research exists for isomers of the target compound, such as tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. These compounds are documented as important intermediates in the synthesis of pharmaceutical agents, including the JAK inhibitor Baricitinib nih.gov.

While standard synthetic methods could theoretically be used to convert the corresponding carboxylic acid into the desired 2-acetyl derivative, there is a lack of published studies detailing the subsequent use of this compound as a versatile building block in the contexts specified by the user's request. One study describes the preparation of enantiopure 2-acyl azetidines from 2-cyano azetidine precursors for use in catalysis, but does not specifically involve the N-Boc protected acetyl derivative requested or its application in the areas outlined.

Due to the absence of specific data on the synthetic utility and applications of "this compound," generating a scientifically accurate and thorough article that strictly follows the provided outline is not possible at this time. To do so would require speculation beyond the scope of existing, verifiable research.

Exploration of Biological Relevance and Structure Activity Relationships Sar of Azetidine Scaffolds

General Considerations for Azetidine (B1206935) Ring Systems in Biologically Active Molecules

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable and compelling scaffold in medicinal chemistry. nih.govnih.gov Despite the inherent ring strain, the azetidine moiety demonstrates satisfactory stability, making it a suitable component for drug design. nih.govnih.gov Its rigid structure provides a fixed orientation for appended functional groups, which can be crucial for specific interactions with biological targets. nih.govenamine.net This molecular rigidity is a desirable property that helps to reduce the entropic penalty upon binding to a receptor or enzyme, potentially leading to higher affinity and potency. enamine.net

Historically, azetidines have been less explored than other nitrogen-containing heterocyles like pyrrolidines or piperidines, partly due to challenges in their synthesis. nih.govresearchgate.net However, recent advancements in synthetic methodologies have made functionalized azetidines more accessible, spurring their incorporation into a wide array of pharmacologically active molecules. nih.govresearchgate.net Compounds featuring the azetidine scaffold have demonstrated a broad and diverse range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, and have been utilized in treatments for central nervous system disorders. nih.gov The unique chemical and biological properties of the azetidine ring continue to attract the attention of medicinal chemists for the development of novel therapeutics. nih.gov

In Vitro Studies on Azetidine-Containing Analogues to Probe Receptor Interactions

The utility of the azetidine scaffold has been demonstrated in various in vitro studies targeting specific receptors, without progressing to clinical data. Two such examples are the inhibition of the GABA transporter 3 (GAT3) and the agonism of the G protein-coupled receptor 119 (GPR119).

GAT3 Inhibition: Pharmacological inhibition of GAT3, which is localized in glial cells, presents an alternative therapeutic strategy for elevating extracellular GABA levels and enhancing inhibitory neurotransmission. biorxiv.org In a study evaluating conformationally constrained GABA and β-alanine analogs, several azetidine derivatives were assessed for their potency as GABA-uptake inhibitors at GAT1 and GAT3 transporters. nih.gov The research identified the β-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid as the most potent GAT3 inhibitor within the tested series, displaying an IC50 value of 15.3 ± 4.5 μM. nih.gov Other derivatives, such as 3-hydroxy-3-(4-methoxyphenyl)azetidines, showed moderate affinity for GAT3, with one compound registering an IC50 of 31.0 ± 4.7 μM. nih.gov

GPR119 Agonism: GPR119 is highly expressed in pancreatic β-cells, and its activation enhances glucose-stimulated insulin secretion (GSIS), making it a promising target for type 2 diabetes treatment. nih.gov A screening of a synthetic compound library led to the identification of AS1269574, a GPR119 agonist featuring a 2,4,6-tri-substituted pyrimidine core. nih.gov In vitro experiments using HEK293 cells that transiently expressed human GPR119 showed that AS1269574 had an EC50 value of 2.5 μM. nih.gov The compound was also found to enhance insulin secretion in the mouse pancreatic β-cell line MIN-6, but only under high-glucose conditions, demonstrating its glucose-dependent activity. nih.gov

In Vitro Activity of Selected Azetidine-Containing Compounds

| Compound | Target | Assay | Activity Value | Source |

|---|---|---|---|---|

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT3 | Inhibition | IC50: 15.3 ± 4.5 μM | nih.gov |

| AS1269574 | GPR119 | Agonism | EC50: 2.5 μM | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Azetidine Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.org By systematically modifying a compound's structure, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its desired effect, and which modifications can enhance properties like potency and selectivity. gardp.orgmonash.edu Several SAR studies have been conducted on azetidine derivatives, providing valuable insights for drug design.

One such study focused on azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV). nih.gov Researchers synthesized three series of analogues with modifications at the N-terminus, C-terminus, and the C-terminal side-chain. nih.gov The investigation revealed that a benzyloxycarbonyl group at the N-terminus, an aliphatic C-terminal side-chain, and either an aliphatic substituent or no substituent at the C-carboxamide group were all critical requirements for anti-HCMV activity. nih.gov

In the development of small-molecule STAT3 inhibitors, a significant advancement was achieved by replacing an R-proline-amide scaffold with an R-azetidine-2-carboxamide. nih.govacs.org This change led to the first analogues with sub-micromolar potency in a STAT3 DNA-binding assay. nih.govacs.org Further SAR studies on this new azetidine series explored various functional groups. For instance, testing of different salicylic acids, benzoic acids, methyl esters, and other heterocycles attached to the azetidine core helped to delineate the structural requirements for potent STAT3 inhibition. nih.govacs.org This systematic medicinal chemistry effort led to the discovery of highly potent and selective Stat3 inhibitors. nih.gov

Another study on azetidine derivatives as GABA uptake inhibitors found that azetidin-2-ylacetic acid derivatives equipped with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as a lipophilic residue exhibited the highest potency at the GAT-1 transporter. nih.gov This highlights the importance of specific lipophilic groups in achieving high affinity for this particular target.

Conformationally Constrained Analogs in Biological Studies

The use of conformationally constrained molecules is a key strategy in drug design to improve the interaction with biological targets. enamine.net The lack of rigidity in many small organic molecules can be an obstacle, whereas conformationally restricted molecules can lead to a more favorable binding profile. enamine.net The azetidine ring is an excellent example of a small, chemically stable, and conformationally rigid scaffold. enamine.net

By incorporating a rigid scaffold like azetidine, the number of possible conformations a molecule can adopt is limited. enamine.net This pre-organization of the molecule into a bioactive conformation can reduce the entropic cost of binding to its target, which may result in higher binding affinity. enamine.net The defined spatial orientation of substituents on the azetidine ring allows for more precise probing of receptor binding pockets. enamine.net

The conformational restriction induced by the azetidine ring has been shown to influence biological activity. In studies of azetidine-containing dipeptides, the 2-azetidine residue was found to induce a γ-type reverse turn, a specific secondary structure that appeared to be important for their antiviral activity. nih.gov Furthermore, the 3-aminoazetidine-3-carboxylic acid moiety has been identified as a likely β-turn inducer in peptidomimetics. researchgate.net Azetidine derivatives are also evaluated as conformationally constrained analogues of biologically important molecules like GABA and β-alanine, helping to understand the structural requirements for transporter interaction. nih.gov

Q & A

Q. What are the common synthetic routes for tert-butyl 2-acetylazetidine-1-carboxylate, and what experimental conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-acetylazetidine with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM) at 0°C to room temperature for 2–4 hours yields the product. Stoichiometric control (1:1.2 molar ratio) and purification via silica gel chromatography (hexane/EtOAc gradient) are critical for achieving ~75% purity. Monitoring reaction progress with TLC and NMR ensures minimal byproduct formation .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Key techniques include:

- 1H/13C NMR : To verify the azetidine ring protons (δ 3.5–4.0 ppm) and tert-butyl group (δ 1.4 ppm).

- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹).

- X-ray crystallography : Refinement with SHELXL (using SHELX-97) resolves bond lengths/angles and validates stereochemistry .

Q. What safety protocols are critical when handling tert-butyl 2-acetylazetidine-1-carboxylate?

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Sealed containers in cool (2–8°C), dry conditions.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Though no acute toxicity is reported, treat as potentially harmful due to limited toxicological data .

Q. How can researchers assess the stability of this compound under varying pH and temperature?

Conduct accelerated stability studies:

- Expose samples to buffers (pH 3–10) at 40–60°C for 4 weeks.

- Monitor degradation via HPLC/LC-MS.

- Use Arrhenius plots to extrapolate shelf-life at 25°C. Stability-indicating assays (e.g., chiral purity checks) are recommended .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Analyze single-crystal X-ray data using graph-set notation (e.g., D , S motifs) to classify hydrogen bonds. SHELXL refines geometric parameters (e.g., H-bond distances: 2.8–3.2 Å). Compare with azetidine derivatives (e.g., tert-butyl piperidine carboxylates) to identify trends in supramolecular assembly .

Q. What experimental design strategies optimize the synthesis of derivatives of this compound?

Apply factorial design (e.g., 2³ full factorial) to test variables:

| Factor | Range |

|---|---|

| Temperature | 0°C – 40°C |

| Catalyst loading | 1–5 mol% |

| Solvent polarity | DCM to THF |

| Use ANOVA to identify significant factors. For epoxidation, molybdenum hexacarbonyl (Mo(CO)₆) improves selectivity . |

Q. What advanced NMR techniques elucidate dynamic behavior in tert-butyl 2-acetylazetidine-1-carboxylate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.